molecular formula C23H16Cl2N2O B2796186 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide CAS No. 337501-71-0

2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide

Cat. No.: B2796186
CAS No.: 337501-71-0
M. Wt: 407.29
InChI Key: NLYOYDYGXWZBSV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2,4-dichlorophenyl substitution at the quinoline C2 position and an o-tolyl (2-methylphenyl) group attached to the carboxamide nitrogen. Quinoline carboxamides are widely studied for their pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O/c1-14-6-2-4-8-20(14)27-23(28)18-13-22(17-11-10-15(24)12-19(17)25)26-21-9-5-3-7-16(18)21/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYOYDYGXWZBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of o-Tolyl Group: The o-tolyl group can be attached through a nucleophilic substitution reaction, where the intermediate product reacts with o-toluidine in the presence of a base such as sodium hydride.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimalarial Applications

One of the most significant applications of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is in the fight against malaria. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound shows significant antiplasmodial activity with an effective concentration (EC50) in the low nanomolar range. It also exhibits a favorable selectivity index, indicating low toxicity to human cells compared to its efficacy against the parasite .
  • In Vivo Efficacy : In animal models, particularly using P. berghei-infected mice, this compound has shown promising results with effective doses below 1 mg/kg demonstrating oral efficacy over multiple days .

Cancer Research

Beyond its antimalarial properties, this compound has also been investigated for its potential anticancer effects. Quinoline derivatives are known for their ability to interact with various biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and may improve cellular uptake, while the quinoline core is essential for interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Quinoline Substituent (C2) Carboxamide Substituent (N-linked) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound : 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide 2,4-Dichlorophenyl o-Tolyl (2-methylphenyl) Not explicitly provided ~380 (estimated)
N-(tert-Butyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide 3,4-Dichlorophenyl tert-Butyl C20H18Cl2N2O 373.276
2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide 4-Chlorophenyl 5-cyclopropyl-1,3,4-thiadiazol-2-yl C21H15ClN4OS 398.89
N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide p-Tolyl (4-methylphenyl) 2-Bromophenyl C23H17BrN2O 417.30
2-(4-Chlorophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide 4-Chlorophenyl 3-Fluorophenyl C22H14ClFN2O 376.81

Key Observations :

  • Bulkiness : The o-tolyl group introduces steric hindrance compared to smaller substituents like tert-butyl or thiadiazole , which may influence receptor binding kinetics.
  • Halogen Diversity : Bromine (in ) and fluorine (in ) substituents alter lipophilicity and bioavailability, with fluorine often improving membrane permeability .

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Points: Quinoline carboxamides generally exhibit high melting points (>200°C) due to aromatic stacking and hydrogen bonding. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melts at 223–225°C .
  • Lipophilicity: The 2,4-dichlorophenyl group increases logP compared to non-halogenated analogs, as seen in N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide (logP ~4.5 estimated) .

Biological Activity

2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide, a synthetic organic compound with the CAS number 337501-71-0, belongs to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. This article explores the biological activity of this compound by reviewing relevant research findings, synthesizing data from various studies, and presenting case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H16Cl2N2O, with a molecular weight of approximately 407.29 g/mol. The compound features a quinoline core with substitutions that may influence its biological activity.

PropertyValue
Molecular FormulaC23H16Cl2N2O
Molecular Weight407.29 g/mol
CAS Number337501-71-0

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence cell behavior.
  • Gene Expression Modulation : The compound may alter gene expression profiles, impacting cellular functions and responses.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that this compound could similarly exhibit potent antibacterial effects.

Antiviral Activity

In vitro studies have shown that quinoline derivatives can inhibit viral replication. Although specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated activity against viruses such as HIV and influenza.

Anticancer Properties

Several studies have focused on the anticancer potential of quinoline derivatives. For instance, a related compound demonstrated cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)12.3

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited promising results with significant inhibition of cell growth in HeLa and MCF-7 cell lines.
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of substituted quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the dichlorophenyl group enhances antibacterial efficacy.
  • Antiviral Studies : Research exploring the antiviral properties of quinoline derivatives revealed that certain structural modifications could lead to increased activity against viral pathogens, indicating a potential area for further exploration for this compound.

Q & A

Q. What formulation challenges arise due to the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Optimization : Adjust formulations with surfactants (e.g., Tween 80) to enhance membrane permeability for high logP (>4) compounds .
  • Crystallinity Studies : Use X-ray powder diffraction (XRPD) to assess polymorphic stability during lyophilization .

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